Benzyl N-(2-bromophenyl)carbamate
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Overview
Description
Benzyl N-(2-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-(2-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-bromoaniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(2-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2-bromoaniline and benzyl alcohol.
Scientific Research Applications
Benzyl N-(2-bromophenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of benzyl N-(2-bromophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine atom in the 2-bromophenyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the bromine substitution and has different reactivity and applications.
Phenyl carbamate: Similar structure but without the benzyl group, leading to different chemical properties.
Properties
Molecular Formula |
C14H12BrNO2 |
---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
benzyl N-(2-bromophenyl)carbamate |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI Key |
CSKIQHWKJNGJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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